molecular formula C9H12Cl3NO B2835140 2-Amino-1-(2,4-dichlorophenyl)propan-1-ol hydrochloride CAS No. 1258639-96-1

2-Amino-1-(2,4-dichlorophenyl)propan-1-ol hydrochloride

Cat. No. B2835140
CAS RN: 1258639-96-1
M. Wt: 256.55
InChI Key: NMJUXMUYRTZMNB-UHFFFAOYSA-N
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Description

2-Amino-1-(2,4-dichlorophenyl)propan-1-ol hydrochloride is a chemical compound with the empirical formula C9H12Cl3N . It is a solid substance .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of anti-depressant molecules via metal-catalyzed reactions has been reviewed . Transaminase-mediated synthesis of enantiopure drug-like 1-phenylpropan-2-amine derivatives starting from prochiral ketones has also been reported .


Molecular Structure Analysis

The molecular structure of 2-Amino-1-(2,4-dichlorophenyl)propan-1-ol hydrochloride can be represented by the SMILES string ClC1=CC(Cl)=CC=C1C©©N.Cl . The InChI representation is 1S/C9H11Cl2N.ClH/c1-9(2,12)7-4-3-6(10)5-8(7)11;/h3-5H,12H2,1-2H3;1H .

Scientific Research Applications

Spectroscopic Characterization and Crystal Structures

Spectroscopic characterization and crystallographic studies provide essential insights into the chemical properties and molecular configurations of compounds similar to 2-Amino-1-(2,4-dichlorophenyl)propan-1-ol hydrochloride. For example, the spectroscopic characterization and crystal structures of two cathinone derivatives have been extensively studied, offering valuable data for their identification through various techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared spectroscopy, and X-ray crystallography (Kuś et al., 2016). Additionally, the conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives in different environments have been reported, highlighting the impact of molecular structure on physical properties and potential applications (Nitek et al., 2020).

Chemical Properties and Reactions

The chemical reactions and properties of derivatives of 2-Amino-1-(2,4-dichlorophenyl)propan-1-ol hydrochloride, such as the asymmetric reduction of acetophenone O-methyloxime, demonstrate the compound's reactivity and potential for synthesis in organic chemistry. The use of polymer-supported (S)-(−)-2-amino-3-(4-hydroxyphenyl)-1,1-diphenylpropan-1-ol in reducing agents showcases innovative approaches to achieving high enantioselectivity in chemical reactions (Itsuno et al., 1987).

Applications in Material Science

The synthesis and biological properties of compounds like 2-(4-chlorophenyl)-3-morpholin-4-yl-(4-alkoxyphenyl)alkanol hydrochlorides highlight the potential applications of similar chemical structures in material science, particularly in creating substances with specific anticonvulsive activities. Such research suggests avenues for developing new materials with tailored properties for various applications (Papoyan et al., 2011).

Enzymatic Studies and Drug Metabolites

Enzymatic studies, such as the regioselective preparation of drug metabolites using fungal peroxygenase, illustrate the role of 2-Amino-1-(2,4-dichlorophenyl)propan-1-ol hydrochloride derivatives in producing specific human drug metabolites. This highlights the compound's relevance in pharmacology and toxicology research (Kinne et al., 2009).

Mechanism of Action

properties

IUPAC Name

2-amino-1-(2,4-dichlorophenyl)propan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2NO.ClH/c1-5(12)9(13)7-3-2-6(10)4-8(7)11;/h2-5,9,13H,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMJUXMUYRTZMNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=C(C=C(C=C1)Cl)Cl)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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